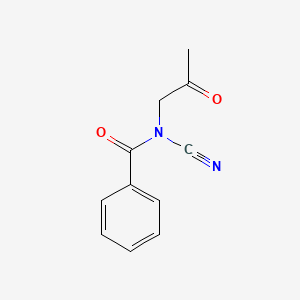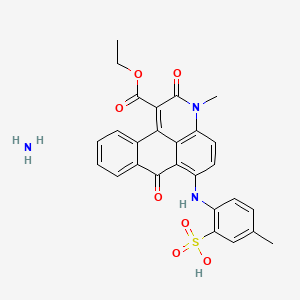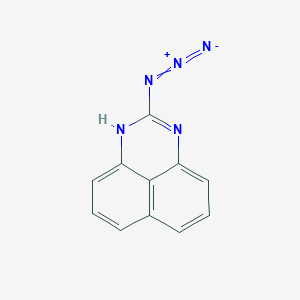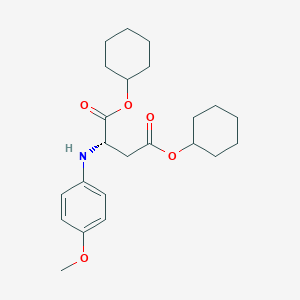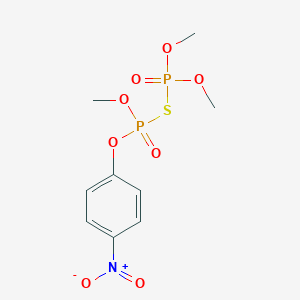
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate is an organophosphate compound known for its applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of a thiodiphosphate group attached to a 4-nitrophenyl ring, making it a versatile chemical with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate typically involves the reaction of trimethyl phosphorothioate with 4-nitrophenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through various techniques, such as distillation or crystallization, to obtain the final product suitable for commercial use.
化学反応の分析
Types of Reactions
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. In the case of this compound, nucleophilic substitution can occur at the phosphorus atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of different products.
Hydrolysis: This reaction involves the cleavage of the compound in the presence of water, resulting in the formation of phosphoric acid derivatives and 4-nitrophenol.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvents, to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include:
Phosphoric Acid Derivatives: Formed through hydrolysis reactions.
4-Nitrophenol: A common product resulting from various reactions involving the compound.
Substituted Phosphorothioates: Formed through nucleophilic substitution reactions.
科学的研究の応用
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays to study enzyme activity and inhibition.
Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.
Industry: Utilized in the production of pesticides and other agricultural chemicals due to its effectiveness in controlling pests.
作用機序
The mechanism of action of O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
類似化合物との比較
Similar Compounds
O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate:
O,O-Diethyl O-(4-nitrophenyl) phosphorothioate:
4-Nitrophenol: A simpler compound that serves as a precursor in the synthesis of various organophosphates.
Uniqueness
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups provide different reactivity and stability compared to similar compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63980-97-2 |
|---|---|
分子式 |
C9H13NO8P2S |
分子量 |
357.22 g/mol |
IUPAC名 |
1-[dimethoxyphosphorylsulfanyl(methoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H13NO8P2S/c1-15-19(13,16-2)21-20(14,17-3)18-9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3 |
InChIキー |
YPXVCFLCSXAIFK-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(OC)SP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
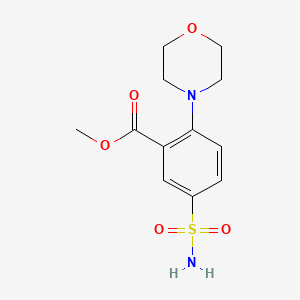
![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
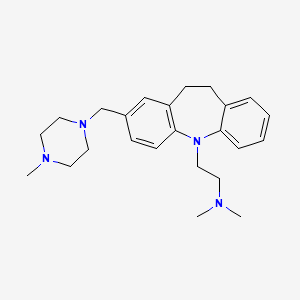
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)

